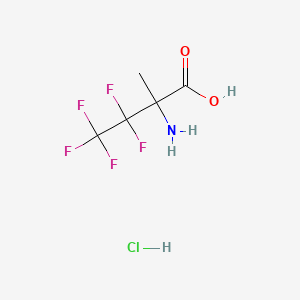
2-Amino-3,3,4,4,4-pentafluoro-2-methylbutanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3,3,4,4,4-pentafluoro-2-methylbutanoic acid hydrochloride is a fluorinated amino acid derivative. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high electronegativity and stability. The hydrochloride form enhances its solubility in water, making it more accessible for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,3,4,4,4-pentafluoro-2-methylbutanoic acid hydrochloride typically involves the introduction of fluorine atoms into the amino acid structure. One common method is the fluorination of a precursor compound using reagents like elemental fluorine or fluorinating agents such as Selectfluor. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The use of continuous flow reactors can enhance the efficiency and safety of the production process. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the hydrochloride salt in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3,3,4,4,4-pentafluoro-2-methylbutanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino acids with different functional groups.
Aplicaciones Científicas De Investigación
2-Amino-3,3,4,4,4-pentafluoro-2-methylbutanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Studied for its potential effects on enzyme activity and protein interactions due to its unique fluorinated structure.
Medicine: Investigated for its potential use in drug design and development, particularly in the creation of fluorinated pharmaceuticals.
Industry: Utilized in the development of advanced materials with enhanced chemical resistance and stability.
Mecanismo De Acción
The mechanism of action of 2-Amino-3,3,4,4,4-pentafluoro-2-methylbutanoic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The compound can modulate biochemical pathways by altering the activity of specific enzymes or receptors, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-3,3,4,4,4-pentafluorobutanoic acid
- 2-Amino-3,3,4,4,4-trifluoro-2-methylbutanoic acid
- 2-Amino-3,3,4,4,4-hexafluoro-2-methylbutanoic acid
Uniqueness
2-Amino-3,3,4,4,4-pentafluoro-2-methylbutanoic acid hydrochloride is unique due to the specific arrangement and number of fluorine atoms, which impart distinct chemical properties such as high stability and reactivity. This makes it particularly valuable in applications requiring robust and inert compounds.
Propiedades
Fórmula molecular |
C5H7ClF5NO2 |
|---|---|
Peso molecular |
243.56 g/mol |
Nombre IUPAC |
2-amino-3,3,4,4,4-pentafluoro-2-methylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C5H6F5NO2.ClH/c1-3(11,2(12)13)4(6,7)5(8,9)10;/h11H2,1H3,(H,12,13);1H |
Clave InChI |
PCEWSOZAFRBOHO-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)O)(C(C(F)(F)F)(F)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(Benzyloxy)carbonyl]amino}-5,5-difluoropentanoic acid](/img/structure/B13467252.png)

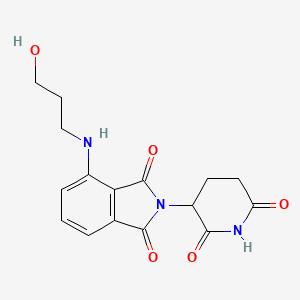
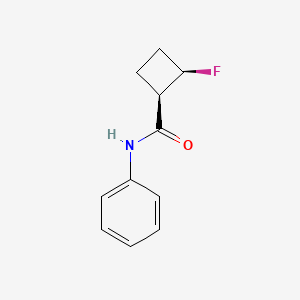

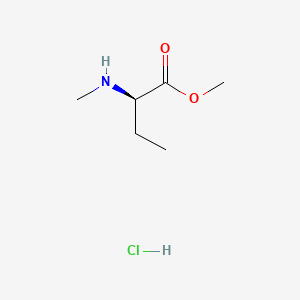
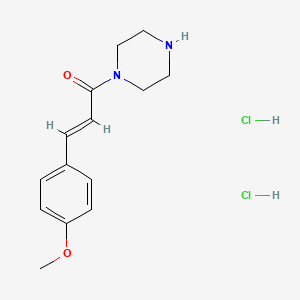

![6-(Trifluoromethyl)spiro[3.3]heptan-2-amine](/img/structure/B13467304.png)
![1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one hydrochloride](/img/structure/B13467311.png)
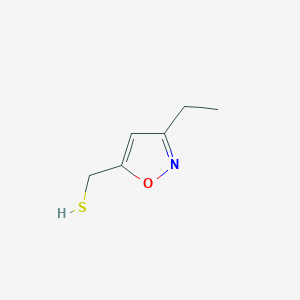
![2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]sulfanyl}acetic acid](/img/structure/B13467316.png)


